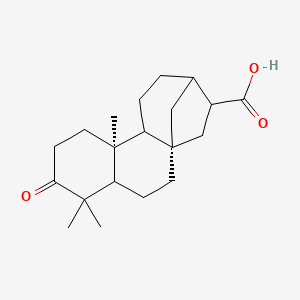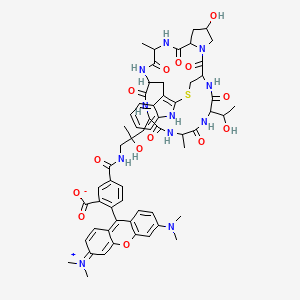
Nutlin-C1-amido-PEG4-C2-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nutlin-C1-amido-PEG4-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Nutlin 3 based MDM2 ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is specifically designed for utilization in proteolysis targeting chimera (PROTAC) technology. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nutlin-C1-amido-PEG4-C2-N3 is synthesized by incorporating the Nutlin 3 based MDM2 ligand with a 4-unit PEG linkerThe copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) is a key step in the synthesis .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Nutlin-C1-amido-PEG4-C2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: DBCO or BCN-containing molecules, and suitable solvents.
Major Products
The major products formed from these reactions are triazoles, which are stable and can be used in various applications .
Scientific Research Applications
Nutlin-C1-amido-PEG4-C2-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins for degradation
Industry: Utilized in the production of specialized chemical compounds and materials
Mechanism of Action
Nutlin-C1-amido-PEG4-C2-N3 exerts its effects through the following mechanism:
Comparison with Similar Compounds
Nutlin-C1-amido-PEG4-C2-N3 is unique due to its specific design for PROTAC technology and its ability to undergo click chemistry reactions. Similar compounds include:
Nutlin 3: A small molecule inhibitor of MDM2, used as a basis for this compound
Other E3 ligase ligand-linker conjugates: Compounds designed for targeted protein degradation, incorporating different ligands and linkers
This compound stands out due to its specific combination of the Nutlin 3 based MDM2 ligand and the 4-unit PEG linker, making it highly effective in PROTAC applications .
Properties
Molecular Formula |
C42H52Cl2N8O9 |
|---|---|
Molecular Weight |
883.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |
InChI Key |
YLHONJUOEKAZKP-PVXQIPPMSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


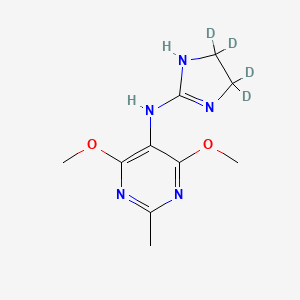

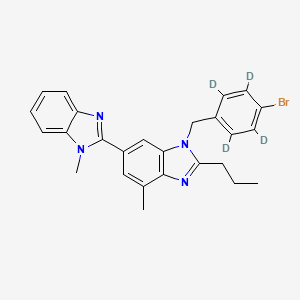


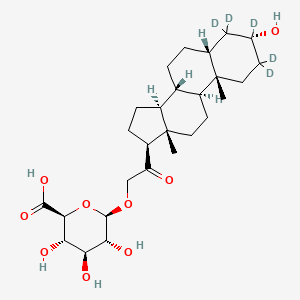
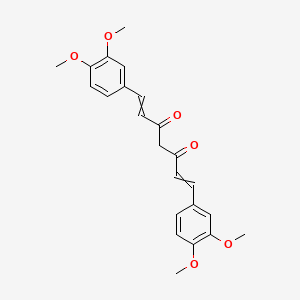
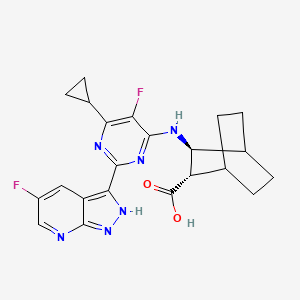


![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
